molecular formula C8H6FNO B1298646 2-Fluoro-4-methoxybenzonitrile CAS No. 94610-82-9

2-Fluoro-4-methoxybenzonitrile

Cat. No. B1298646
CAS RN: 94610-82-9
M. Wt: 151.14 g/mol
InChI Key: HWKUZTFIZATJPM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. The compound is further modified by the presence of a fluorine atom and a methoxy group at specific positions on the aromatic ring, which can significantly influence its chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-fluoro-4-methoxybenzonitrile, such as 3-fluoro-4-methylbenzonitrile, involves multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions . Similarly, the synthesis of 2,4-dibromo-5-fluorobenzonitrile, which shares the fluoro and benzonitrile functional groups, has been achieved with a high yield, indicating the potential for efficient synthetic routes for related compounds . The synthesis of ester derivatives of 2-fluoro-4-hydroxybenzonitrile also demonstrates the chemical versatility of the fluoro-benzonitrile structure .

Molecular Structure Analysis

The molecular structure of related fluoro-benzonitrile compounds has been studied using various computational methods. For instance, the geometrical structure, vibrational spectra, and electronic transitions of 5-fluoro-2-methylbenzonitrile have been analyzed using Density Functional Theory (DFT), which can provide insights into the structural characteristics of 2-fluoro-4-methoxybenzonitrile . Additionally, the crystal structure of a compound containing a fluorophenyl and a methoxyphenyl group attached to an acrylonitrile function has been determined, which could offer clues about the structural conformation of 2-fluoro-4-methoxybenzonitrile .

Chemical Reactions Analysis

The reactivity of fluorobenzonitriles in chemical reactions is highlighted by the metal-mediated coupling of 4-fluorobenzonitrile to produce a thorium(IV) tetraazamacrocycle, suggesting that 2-fluoro-4-methoxybenzonitrile could also participate in complex formation reactions . Additionally, the radical anions of aromatic carbonitriles have been used for arylation of fluorinated benzonitriles, which could be applicable to the modification of 2-fluoro-4-methoxybenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-benzonitriles have been extensively studied. The standard molar enthalpies of formation, vaporization, and sublimation of various fluoro-benzonitrile isomers have been measured, providing valuable thermodynamic data . The electronic properties of these compounds have been evaluated using techniques such as QTAIM and NICS, and their UV-vis spectroscopy studies have been correlated with thermodynamic properties . The liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile have been reported, indicating that the introduction of a fluorine atom can significantly affect the transition temperatures of these compounds .

Scientific Research Applications

Structural and Electronic Properties Study

2-Fluoro-4-methoxybenzonitrile has been studied for its energetic and structural properties. A detailed analysis involving standard molar enthalpies of formation, vapor-pressure studies, and theoretical estimations of gas-phase enthalpies of formation, basicities, and ionization enthalpies has been conducted. This research provides valuable insights into the compound's electronic properties, including donor-acceptor interactions and UV-vis spectroscopy characteristics (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Synthesis of Quinazolinones

2-Fluoro-4-methoxybenzonitrile has been utilized in the synthesis of substituted 2-amino-4-quinazolinones. This process involves substitution reactions and hydrolysis, leading to the creation of novel quinazolinone derivatives. Such compounds have potential applications in various fields, including medicinal chemistry (Fray, Mathias, Nichols, Po-Ba, & Snow, 2006).

Arylation of Fluorinated Benzonitriles

A study on the arylation of fluorobenzonitriles using radical anions has shown the potential of 2-fluoro-4-methoxybenzonitrile in forming novel cyanobiphenyls and cyanobisarenes. This research opens up new avenues in developing unique aromatic compounds (Peshkov, Wang, Panteleeva, Rybalova, & Tretyakov, 2019).

Potential in Organic Electronics

4-Methoxy-substituted triphenylamine-containing aromatic compounds, synthesized using 4-methoxyaniline and 4-fluorobenzonitrile, have shown promising applications in organic electronics. These compounds exhibit strong fluorescence emissions and are potential candidates for hole-transporting and electrochromic materials (Liou, Huang, & Yang, 2006).

Applications in Redox Flow Batteries

In the search for redox active materials for redox flow batteries, compounds like fluoro-methoxybenzonitrile have been identified as promising candidates. The selection criteria included factors like oxidation potential and solubility, indicating the potential application of fluorinated benzonitriles in energy storage technologies (Moon & Han, 2016).

Enzyme-Based Biodegradation

2-Fluoro-4-methoxybenzonitrile has been part of studies focusing on enzyme-based degradation of certain compounds. For instance, an Escherichia coli strain displaying nitrilase was able to convert similar compounds to carboxylic acids, showcasing its potential in biodegradation applications (Detzel, Maas, Tubeleviciute, & Jose, 2013).

Safety and Hazards

2-Fluoro-4-methoxybenzonitrile is classified as dangerous with hazard statements including H302, H312, H315, H319, H331, and H335. Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and not breathing mist/vapors/spray .

properties

IUPAC Name

2-fluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKUZTFIZATJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348678
Record name 2-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxybenzonitrile

CAS RN

94610-82-9
Record name 2-Fluoro-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94610-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-4-hydroxybenzonitrile (0.50 g, 3.7 mmol), potassium carbonate (0.53 g, 3.8 mmol) and iodomethane (0.34 mL, 0.78 g, 5.5 mmol) in dry DMF (5 mL) were stirred at ambient temperature for 21 h. The reaction mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with 1N sodium hydroxide solution (2×), water (3×), brine (1×), and dried over MgSO4. After filtration, the solvent was removed in vacuo to yield 2-fluoro-4-methoxy-benzonitrile (0.54 g, 98%) as a white crystalline solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
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Quantity
0.34 mL
Type
reactant
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Name
Quantity
5 mL
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solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 3-fluoroanisole (7.0 g, 50.3 mmol) in 50 mL of chloroform is treated with bromine (2.59 mL, 50.3 mmol) over 30 minutes at room temperature. The reaction is heated to 60° C. for 7 hours and concentrated in vacuo. The resulting material is dissolved in 10 mL of N,N-dimethylformamide and treated with copper cyanide (5.9 g, 65.39 mmol). After refluxing overnight, the reaction is partitioned between ethyl acetate and acidic ferric chloride solution (a mixture of 19.2 g of ferric chloride hexahydrate, 44.8 mL of hydrochloric acid, and 48 mL of water). The organic phase is washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting material is purified by chromatography on silica gel (210 g) with 10% ethyl acetate/hexane as the eluent to afford 2-fluoro-4-methoxy-benzonitrile.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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